(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Brand Name: Vulcanchem
CAS No.: 366495-94-5
VCID: VC2875498
InChI: InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D
SMILES: CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H24O3
Molecular Weight: 290.4 g/mol

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol

CAS No.: 366495-94-5

Cat. No.: VC2875498

Molecular Formula: C18H24O3

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol - 366495-94-5

Specification

CAS No. 366495-94-5
Molecular Formula C18H24O3
Molecular Weight 290.4 g/mol
IUPAC Name (8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Standard InChI InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D
Standard InChI Key PROQIPRRNZUXQM-FMPUZFRRSA-N
Isomeric SMILES [2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H]
SMILES CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Introduction

Chemical Structure and Properties

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol belongs to the steroid family, specifically to the estrane group of compounds. Its structure is characterized by the typical four-ring system common to steroids, with specific modifications that define its unique properties and potential functions.

Structural Identification

The compound possesses several distinctive structural features that are critical to its identification and function:

  • A basic estrane skeleton with a cyclopentanoperhydrophenanthrene ring system

  • Deuterium atoms specifically incorporated at positions 2 and 4

  • Hydroxyl groups at positions 3, 16β, and 17β

  • A characteristic 1,3,5(10)-triene pattern in the A-ring

The presence of deuterium atoms at specific positions makes this compound particularly valuable for analytical applications, as these stable isotopes provide unique mass spectrometric signatures while maintaining similar chemical behavior to the non-deuterated analog.

Physical and Chemical Properties

The physical and chemical properties of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol are summarized in the following table:

PropertyValue
CAS Registry Number366495-94-5
Molecular FormulaC18H24O3
Molecular Weight290.4 g/mol
IUPAC Name(8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Standard InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D
Standard InChIKeyPROQIPRRNZUXQM-FMPUZFRRSA-N
Isomeric SMILES[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC@@HO)C)C(=C1O)[2H]
AppearanceLiquid or powder
Purity (Commercial)99%

This compound is available commercially with high purity (≥99%) and is typically supplied as either a liquid or powder, depending on the manufacturer and intended application .

Relationship to Natural Estrogens

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is structurally related to several naturally occurring estrogens, with specific modifications that distinguish it from its natural counterparts.

Comparison with Estriol and Epiestriol

This compound shares structural similarities with both estriol and epiestriol (16-epiestriol), but with important differences:

  • Estriol features hydroxyl groups at positions 3, 16α, and 17β

  • Epiestriol contains hydroxyl groups at positions 3, 16β, and 17β (matching our compound of interest)

  • (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol has the same hydroxyl pattern as epiestriol but incorporates deuterium atoms at positions 2 and 4

The 16β-configuration in both epiestriol and our compound of interest represents an inversion of the hydroxyl group position compared to the more common estriol, potentially affecting receptor binding and biological activity .

Biological Significance of Stereochemistry

The stereochemical configuration, particularly at positions 16 and 17, plays a crucial role in determining biological activity. The 16β,17β-configuration found in (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol differs from the more common 16α,17β arrangement in estriol, which may result in altered receptor binding profiles and distinct biological effects .

Research on related compounds suggests that these stereochemical differences can significantly influence:

Synthesis and Chemical Reactions

The synthesis of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol requires specialized techniques to incorporate deuterium atoms at specific positions within the steroid framework.

Related Chemical Transformations

Studies on structurally similar compounds provide insights into the potential chemical reactivity of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol. Research on ring D bridged steroidal hormones demonstrates that these compounds can undergo various transformations including:

  • Hydroboration-oxidation reactions

  • Osmylation processes

  • Hydroformylation reactions

These reactions often exhibit varying degrees of regioselectivity and stereoselectivity depending on the specific substrate structure and reaction conditions .

Mechanism of Action

The biological activity of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is primarily related to its interaction with estrogen receptors, similar to other estrane derivatives.

Receptor Interactions

The compound's mechanism of action primarily involves binding to estrogen receptors (ERα and ERβ). Studies on structurally related compounds indicate that:

Comparison with Related Compounds

Understanding (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol in relation to similar compounds provides valuable context for its unique properties.

Structural Analogs

The following table compares key features of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol with structurally related compounds:

CompoundHydroxyl PositionsDeuterationKey Characteristics
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol3, 16β, 17β2,4-D2Synthetic deuterated derivative
Estriol3, 16α, 17βNoneMajor urinary estrogen, naturally occurring
Epiestriol (16-Epiestriol)3, 16β, 17βNoneEpimer of estriol, found in some natural sources
Estradiol3, 17βNonePrimary active estrogen in humans

This structural relationship highlights the unique position of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol as a specialized deuterated derivative with the hydroxyl pattern of epiestriol .

Metabolic Considerations

The metabolic fate of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol likely shares similarities with related compounds, but with important differences due to deuteration:

  • Metabolism may involve glucuronidation or sulfation at hydroxyl groups

  • Deuterium substitution potentially slows metabolic processes at or near positions 2 and 4

  • The 16β-hydroxyl configuration may influence conjugation patterns compared to estriol

Related compounds like estriol are known to form glucuronide conjugates as part of their metabolic clearance, as suggested by information on estradiol 3-(beta-D-glucuronide) .

Current Research Status

Research on (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is still developing, with several key areas of investigation:

Future Research Directions

Potential future research directions for this compound include:

  • Detailed receptor binding studies comparing it with non-deuterated analogs

  • Evaluation of its pharmacokinetic profile in model systems

  • Investigation of its potential as an internal standard in clinical assays

  • Exploration of its utility in structure-activity relationship studies of estrogens

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